4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid
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Overview
Description
4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid is a complex organic compound that features a thiadiazole ring, a benzoic acid moiety, and a chlorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted into the corresponding acid chloride. This intermediate reacts with thiosemicarbazide to form the thiadiazole ring. The final step involves coupling the thiadiazole derivative with 4-aminobenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid involves its interaction with specific molecular targets. The thiadiazole ring and the benzoic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyphenylboronic acid: Similar in structure but lacks the thiadiazole ring and benzoic acid moiety.
2-Amino-5-methylbenzoic acid: Contains a benzoic acid moiety but differs in the substituents on the aromatic ring.
Uniqueness
4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
CAS No. |
634174-15-5 |
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Molecular Formula |
C16H12ClN3O3S |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-[[5-(5-chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H12ClN3O3S/c1-23-13-7-4-10(17)8-12(13)14-19-20-16(24-14)18-11-5-2-9(3-6-11)15(21)22/h2-8H,1H3,(H,18,20)(H,21,22) |
InChI Key |
NAFOYEZWBFPHOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C(S2)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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